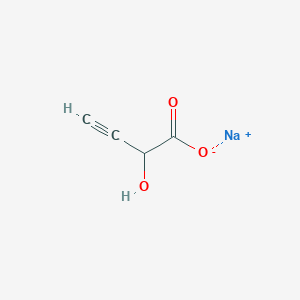

Sodium 2-hydroxybut-3-ynoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxybut-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3.Na/c1-2-3(5)4(6)7;/h1,3,5H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUGUMUVXOQHBI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies and Methodologies for Sodium 2 Hydroxybut 3 Ynoate and Analogues

Convergent and Divergent Synthetic Approaches to the Core Skeleton

The creation of the 2-hydroxybut-3-ynoate framework can be approached through various synthetic plans. Convergent strategies involve the synthesis of key fragments of the molecule separately before joining them, while divergent strategies begin with a common intermediate that is subsequently modified to produce a range of analogues. The choice of strategy depends on the desired scale, efficiency, and the specific analogues being targeted.

A critical challenge in the synthesis is the formation of the but-3-ynoate (B1264759) moiety, which contains a terminal alkyne (a C-C triple bond at the end of a carbon chain) and a carboxylic acid group.

The synthesis of 1,3-diynes and their derivatives, which are structurally related to the but-3-ynoate core, often relies on the oxidative homocoupling of terminal alkynes. rsc.org Several classic and modern coupling reactions are instrumental in forming the necessary carbon-carbon triple bonds.

Glaser Coupling: This is a foundational method for synthesizing symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes, traditionally catalyzed by copper(I) salts like CuCl in the presence of an oxidant such as oxygen. rsc.orgnih.gov The original Glaser reaction often required tedious isolation of copper acetylide intermediates. rsc.org

Hay Coupling: A significant improvement on the Glaser coupling, the Hay coupling uses a catalytic copper-tetramethylethylenediamine (TMEDA) complex. organic-chemistry.org This complex is soluble in a wider variety of solvents, making the reaction more versatile. rsc.orgorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: This reaction is particularly useful for creating unsymmetrical diynes. It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgalfa-chemistry.comwikipedia.org This method offers high selectivity, avoiding the mixture of products that can result from homocoupling reactions. wikipedia.org The reaction mechanism is believed to involve the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne. alfa-chemistry.comwikipedia.org

Sonogashira Coupling: While primarily known for coupling terminal alkynes with aryl or vinyl halides, the Sonogashira coupling, which uses a combination of palladium and copper catalysts, represents a powerful tool for C(sp)-C(sp²) bond formation and can be adapted for related syntheses. rsc.org

These coupling reactions provide robust methods for constructing the alkyne backbone essential for the but-3-ynoate structure.

| Coupling Reaction | Description | Typical Catalysts/Reagents | Key Advantage |

|---|---|---|---|

| Glaser Coupling | Homocoupling of terminal alkynes to form symmetrical 1,3-diynes. rsc.org | Cu(I) salts, Base, Oxidant (O₂) | Classic method for symmetrical diyne synthesis. rsc.org |

| Hay Coupling | A catalytic modification of the Glaser coupling. organic-chemistry.org | Cu-TMEDA complex, O₂ | Improved solubility and versatility over Glaser. rsc.orgorganic-chemistry.org |

| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne. wikipedia.org | Cu(I) salt, Amine base | Selectively produces unsymmetrical 1,3-diynes. rsc.orgwikipedia.org |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with a vinyl or aryl halide. rsc.org | Pd catalyst, Cu(I) co-catalyst, Amine base | Versatile for C(sp)-C(sp²) bond formation. rsc.org |

Once the alkyne framework is established, the next crucial step is the introduction of the carboxylic acid group. This can be achieved through several methods, including direct carboxylation or oxidation of a precursor.

Direct Carboxylation with CO₂: This is an atom-economical approach where a terminal alkyne reacts directly with carbon dioxide (CO₂). rsc.org This transformation can be catalyzed by transition metals, such as copper or silver, which increase the acidity of the alkyne's terminal C-H bond, allowing a weak base like cesium carbonate (Cs₂CO₃) to facilitate the reaction. ingentaconnect.comacs.org Recent advancements have also demonstrated metal-free, organocatalytic systems for this carboxylation, offering a greener alternative. rsc.orgorganic-chemistry.org

Oxidation of Precursors: An alternative route involves the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde. chemguide.co.uk

Oxidation of Alkynyl Alcohols: Primary propargylic alcohols (alcohols adjacent to a triple bond) can be oxidized to the corresponding alkynoic acids. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromic acid) can achieve this transformation. masterorganicchemistry.comjove.commasterorganicchemistry.com Milder, more selective methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalyst, have also been developed. google.com

Oxidative Cleavage: Ozonolysis is a powerful method where an internal alkyne is cleaved to form two carboxylic acid molecules. chemistrysteps.com For a terminal alkyne, this reaction yields a carboxylic acid and carbon dioxide. masterorganicchemistry.comchemistrysteps.com

| Method | Description | Typical Reagents | Key Features |

|---|---|---|---|

| Direct Carboxylation | Reaction of a terminal alkyne with CO₂. ingentaconnect.comacs.org | Cu or Ag salts, Cs₂CO₃; or Organocatalyst | Atom-economical, utilizes a renewable C1 source. rsc.orgingentaconnect.com |

| Oxidation of Alkynyl Alcohols | Conversion of a primary propargylic alcohol to a carboxylic acid. google.com | KMnO₄, H₂CrO₄, TEMPO | A classic and reliable transformation. chemguide.co.ukmasterorganicchemistry.com |

| Ozonolysis | Oxidative cleavage of the alkyne triple bond. chemistrysteps.com | O₃, followed by H₂O workup | Cleaves the C≡C bond to form carboxylic acids. masterorganicchemistry.comchemistrysteps.com |

For a molecule like Sodium 2-hydroxybut-3-ynoate, the hydroxyl group at the C2 position introduces a chiral center. Controlling the stereochemistry at this position is paramount, and numerous asymmetric strategies have been developed for the synthesis of chiral α-hydroxy acids. rsc.org

Achieving high enantiomeric purity in α-hydroxy acids often involves either building the chirality during the reaction or resolving a racemic mixture.

Chiral Auxiliaries: One established method involves attaching a chiral auxiliary to a precursor molecule. scispace.com This auxiliary directs a subsequent reaction, such as the addition of a Grignard reagent to an α-keto ester, to proceed with high diastereoselectivity. tandfonline.com The auxiliary is then cleaved to yield the enantiomerically enriched α-hydroxy acid. scispace.com Chiral auxiliaries such as trans-2-phenoxycyclohexan-1-ol have been successfully used for this purpose. tandfonline.com

Asymmetric Reduction: The asymmetric reduction of α-keto acids or their esters is a direct route to chiral α-hydroxy acids. This can be accomplished using chiral reducing agents or catalytic systems. For example, the diastereoselective reduction of chiral α-keto amides using metal hydrides like lithium borohydride (B1222165) can produce α-hydroxy acids with high enantiomeric excess. oup.com

Catalytic Asymmetric Synthesis: Modern synthetic chemistry has focused on developing catalytic methods that use a small amount of a chiral catalyst to generate large quantities of a chiral product. This includes strategies for the asymmetric functionalization of carboxylic acids and their derivatives. rsc.orgrsc.org

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. researchgate.net Enzymes operate with high selectivity under mild conditions.

Stereocontrolled Introduction of the C2-Hydroxy Group

Asymmetric Synthetic Routes to Alpha-Hydroxy Acids

Functional Group Interconversions and Derivatization

The inherent reactivity of the functional groups in 2-hydroxybut-3-ynoate allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures.

The carboxylate group of this compound is a prime target for esterification to yield the corresponding esters, which are valuable intermediates. For instance, the synthesis of methyl 2-hydroxybut-3-enoate (MVG), an analogue, can be achieved through a chemo-catalytic process from sugars in the presence of a metallosilicate material and methanol. google.com Similarly, ethyl 4-aryl-4-hydroxybut-2-ynoates can be synthesized, and their reactions with arenes have been studied under superelectrophilic activation. researchgate.net

Amidation reactions provide another route to functionalized derivatives. While direct amidation of the sodium salt is less common, the corresponding esters can be converted to amides. For example, various amides have been synthesized to enhance stability and evaluate structure-activity relationships in the context of developing new antimicrobial agents. nih.gov The synthesis of 2-hydroxy-but-3-enoic acid amide is also a known transformation. lookchem.com

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product | Reference |

| Sugars | Metallosilicate, Methanol | Methyl 2-hydroxybut-3-enoate (MVG) | google.com |

| 4-Aryl-4-hydroxybut-2-ynoic acid | Alcohol, Acid catalyst | Alkyl 4-aryl-4-hydroxybut-2-ynoate | researchgate.net |

| 2-hydroxy-4-phenylbutanoic acid ethyl ester | Base, Amine | 2-hydroxy-4-phenylbutanoic acid amide | researchgate.net |

| 2-hydroxybut-3-enoic acid | --- | 2-hydroxy-but-3-enoic acid amide | lookchem.com |

Modifications of the Hydroxyl and Terminal Alkyne Groups

The hydroxyl and terminal alkyne functionalities of 2-hydroxybut-3-ynoate and its derivatives are key sites for a variety of chemical modifications, enabling the synthesis of more complex molecules.

The hydroxyl group can undergo oxidation to form a carbonyl group. It can also be protected or activated for subsequent reactions. For example, the hydroxyl group of methyl vinyl glycolate (B3277807) (MVG), an analogue, can add to aldehydes in the presence of an acid catalyst, initiating a cascade of reactions. rsc.org

The terminal alkyne offers a rich platform for derivatization. It can participate in coupling reactions, cycloadditions, and other transformations. For instance, the alkyne can undergo borylation, even in unreactive primary propargylic alcohols, using a basic ionic liquid medium in a transition-metal-free process. researchgate.net Additionally, the alkyne can be involved in reductive C-C coupling with aromatic aldehydes to form γ-keto esters. researchgate.net

Table 2: Selected Modifications of Hydroxyl and Alkyne Groups

| Substrate | Reagent/Condition | Transformation | Product Type | Reference |

| Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate | KMnO4 or CrO3 | Oxidation of hydroxyl group | Carbonyl compound | |

| Methyl vinyl glycolate (MVG) | Aldehyde, Acid catalyst | Addition to aldehyde | Hemiacetal | rsc.org |

| Primary propargylic alcohols | Diboron reagent, Basic ionic liquid | Borylation of alkyne | Borylated alkyne | researchgate.net |

| Propargyl esters | Aromatic aldehyde | Reductive C-C coupling | γ-keto ester | researchgate.net |

Principles of Sustainable Synthesis in 2-Hydroxybut-3-ynoate Chemistry

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For 2-hydroxybut-3-ynoates and their analogues, this involves minimizing the use of hazardous reagents, employing renewable resources, and designing efficient catalytic systems.

There is a growing interest in moving away from transition metal catalysis to avoid issues of cost, toxicity, and metal contamination in the final products. A notable example is the development of a transition-metal-free method for the synthesis of unsymmetrical aryl sulfides using alcohols, organohalides, and sodium thiosulfate (B1220275) in water. acs.org Furthermore, a direct, transition-metal-free approach to γ-keto esters has been developed through the cascade alkyne-aldehyde reductive C-C coupling of propargyl esters and aromatic aldehydes. researchgate.net

Electrocatalysis represents another green approach, offering a way to drive reactions using electricity as a clean reagent. Electrocatalytic methods are being explored for various organic transformations, including the isomerization of allylic alcohols to carbonyl compounds in undivided cells without external chemical oxidants or metal catalysts. dntb.gov.ua The combination of electrochemistry with copper catalysis has also been shown to be effective for transformations like oxidative amination. epfl.ch

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, leading to reduced waste and lower process costs. Zeolites, which are crystalline aluminosilicates, have been employed as recyclable catalysts in the synthesis of 2-hydroxybut-3-enoate analogues. For example, tin-containing BEA zeolites (Sn-BEA) have been identified as selective catalysts for the conversion of sugars like glucose and fructose (B13574) into methyl lactate (B86563) and other valuable products. google.com The formation of a vinyl glycolide (B1360168) dimer from 2-hydroxybut-3-enoic acid has been achieved using a shape-selective zeolite catalyst. google.com

Biocatalysis, using whole cells or isolated enzymes, also offers highly selective and recyclable catalytic systems. For instance, whole cells of Candida parapsilosis ATCC 7330 have been used for the deracemization of racemic alkyl-2-hydroxy-4-arylbut-3-ynoates to produce enantiomerically pure (S)-alcohols with high yields and enantiomeric excess. researchgate.net These biocatalysts can often be recycled multiple times, retaining a significant portion of their initial activity. researchgate.net

Table 3: Examples of Sustainable Catalytic Systems

| Reaction Type | Catalyst | Key Features | Reference |

| Conversion of sugars | Sn-BEA zeolite | Recyclable, selective for lactate esters | google.com |

| Dimerization of 2-hydroxybut-3-enoic acid | Shape-selective zeolite | Recyclable, specific product formation | google.com |

| Deracemization of alkyl-2-hydroxy-4-arylbut-3-ynoates | Candida parapsilosis ATCC 7330 (whole cells) | Recyclable, high enantioselectivity | researchgate.netresearchgate.net |

| Isomerization of allylic alcohols | Electrocatalysis | No external oxidants or metal catalysts | dntb.gov.ua |

Iii. Mechanistic Investigations and Reactivity Profiles of 2 Hydroxybut 3 Ynoates

Intrinsic Reactivity of the Alkyne Moiety

The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to attack by electrophiles. However, its conjugation with the carboxylate group also allows it to act as an electrophilic site for nucleophilic attack, similar to α,β-unsaturated carbonyl systems.

The reactivity of the alkyne in 2-hydroxybut-3-ynoates is distinctly dualistic, accommodating both nucleophilic and electrophilic additions.

Nucleophilic Addition: The conjugation of the alkyne with the carboxylate group activates the triple bond for conjugate nucleophilic addition. libretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the C≡C bond. libretexts.org A variety of nucleophiles can participate in this type of transformation. The mechanism of phosphine-catalyzed alkyne isomerization, for instance, begins with the nucleophilic addition of the phosphine (B1218219) to the alkyne. thieme-connect.de

Electrophilic Addition: The alkyne can undergo electrophilic attack, where its π-electrons react with an electrophilic species. libretexts.org A powerful variant of this is superelectrophilic activation. nih.gov For example, using strong acids like triflic acid (TfOH) or zeolite catalysts on related 4-hydroxybut-2-ynoates generates highly reactive dicationic intermediates. nih.govresearchgate.net These superelectrophiles can then react with even very weak nucleophiles, such as arenes, in Friedel-Crafts-type reactions. nih.govresearchgate.net

| Pathway | Reagent Type | Description | Example Reagents/Conditions |

|---|---|---|---|

| Nucleophilic Addition | Nucleophiles | Addition to the electron-deficient β-carbon of the alkyne-carboxylate conjugated system. | Organocuprates (e.g., R₂CuLi), Phosphines (e.g., PPh₃), Cyanide (e.g., HCN/KCN). libretexts.orgthieme-connect.de |

| Electrophilic Addition | Electrophiles / Superelectrophiles | Attack on the π-system of the alkyne, often activated by strong acids to generate highly reactive intermediates. | Triflic acid (TfOH), HUSY zeolite, Hydrogen Halides (HX). libretexts.orgresearchgate.net |

Under strongly acidic conditions, 2-hydroxybut-3-ynoates and their derivatives can undergo complex rearrangements and cyclizations. A key process involves the dehydration of related 4-hydroxybut-2-ynoates to form a mesomeric propargyl-allenyl cation. researchgate.netresearchgate.net This intermediate possesses two distinct electrophilic centers, at carbons C2 and C4, which dictates the final product structure. researchgate.netresearchgate.net Reaction of this cation with arenes can lead to propargylation products or, alternatively, to allenylation, which is often followed by further transformation into furan-2-ones. researchgate.netresearchgate.net

Beyond cation-mediated pathways, the alkyne moiety is a versatile participant in various transition-metal-catalyzed cyclization reactions. These methods provide access to complex polycyclic structures.

| Phenomenon | Key Intermediate/Catalyst | Resulting Product Type | Reference Finding |

|---|---|---|---|

| Rearrangement/Cyclization | Propargyl-Allenyl Cation | Arene Propargylation Products, Furan-2-ones | Generated under superelectrophilic activation with TfOH or HUSY zeolite. researchgate.netresearchgate.net |

| Carbocyclization | Rhodium (Rh) Catalyst | Tricyclic Lactones | A Rh-catalyzed [(3 + 2) + 2] carbocyclization of an alkenylidenecyclopropane with a 4-hydroxybut-2-ynoate has been developed. acs.orgnih.gov |

| Hetero-cyclization | Palladium (Pd) Catalyst | Dihydrobenzo[b]furans | PdI₂ catalyzes a 5-exo-dig cyclization of related 2-(1-hydroxyprop-2-yn-1-yl)phenols. |

| Cycloaddition | Iron(III) Chloride (FeCl₃) | Isochromenones | FeCl₃ mediates the regioselective cyclization of 2-alkynylaryl esters. acs.org |

Nucleophilic and Electrophilic Addition Pathways

Reactivity Governing the Alpha-Hydroxy Carboxylic Acid Functionality

The α-hydroxy carboxylic acid group is a cornerstone of the molecule's reactivity, participating in redox processes and a variety of intermolecular and intramolecular transformations.

The α-hydroxy group can readily undergo oxidation and reduction reactions. A notable application of this is in the biocatalytic deracemization of alkyl-2-hydroxy-4-arylbut-3-ynoates. researchgate.net This process occurs through the selective oxidation of one enantiomer to an α-keto intermediate, followed by a non-selective reduction back to the racemic alcohol, effectively enriching the unoxidized enantiomer. researchgate.net This demonstrates the accessibility of the corresponding α-keto derivative through a redox pathway.

Isomerization of the α-hydroxy carbonyl structure is also a key mechanistic pathway. In the presence of an acid or base, α-hydroxy ketones can undergo rearrangement where a substituent group migrates in a 1,2-shift. nih.gov Furthermore, the potential for keto-enol tautomerism exists, where an equilibrium is established between the α-hydroxy carboxylate and its corresponding α-keto acid tautomer.

The hydroxyl group is a versatile handle for further functionalization. Intermolecularly, it can be oxidized to the corresponding ketone. Intramolecularly, the hydroxyl group can act as a nucleophile, attacking the activated alkyne. For example, the palladium-catalyzed 5-exo-dig cyclization of 2-(1-hydroxyprop-2-yn-1-yl)phenols to form dihydrobenzo[b]furans proceeds via the intramolecular attack of the hydroxyl group on the alkyne. A similar intramolecular cyclization of 2-hydroxybut-3-ynoate could potentially yield furanone derivatives. In the synthesis of the natural product pyrovellerolactone, a key step involves a rhodium-catalyzed carbocyclization that is followed by an in situ intramolecular lactonization, where a hydroxyl group attacks an ester to form the lactone ring. acs.orgnih.gov

Redox Isomerization and Tautomerization Pathways

Cascade and Domino Reaction Sequences in 2-Hydroxybut-3-ynoate Chemistry

The multifunctional nature of 2-hydroxybut-3-ynoates makes them ideal substrates for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org These sequences offer an efficient route to complex molecular architectures from simple starting materials.

Various catalytic systems have been developed to trigger such cascades. For example, rhodium(III) catalysts have been used for cascade C-H activation/annulation/lactonization sequences. researchgate.net Organocatalysts like DABCO have been shown to mediate anion relay cascades. researchgate.net The synthesis of pyrovellerolactone, which involves a rhodium-catalyzed carbocyclization immediately followed by an intramolecular lactonization, serves as a prime example of a domino reaction sequence involving a hydroxy-ynoate substrate. acs.orgnih.gov These examples underscore the potential of 2-hydroxybut-3-ynoate to undergo programmed, multi-step transformations to rapidly build molecular complexity.

| Catalyst/Mediator | Reaction Type | Substrate Class | Significance |

|---|---|---|---|

| Rhodium(III) | C-H Activation / Annulation / Lactonization | Quinoline-4-ols and alkynes | One-step synthesis of tetracyclic pyrano[2,3,4-de]quinolines with high efficiency. researchgate.net |

| Rhodium(I) | [(3 + 2) + 2] Carbocyclization / Lactonization | Alkenylidenecyclopropane and 4-hydroxybut-2-ynoate | A highly convergent route to the tricyclic core of lactarane natural products in a single operation. acs.orgnih.gov |

| DABCO (Organocatalyst) | Anion Relay Cascade | 1-Cinnamoylcyclopropanecarboxamides | Demonstrates organocatalyzed cascade for constructing 2,3-dihydrofurans. researchgate.net |

| Zinc (Zn) | Propargylation / Lactamization Cascade | N-tert-butanesulfinyl imines and propargyl bromide | Efficient approach to chiral lactams. mdpi.com |

Iv. Computational and Theoretical Studies on Sodium 2 Hydroxybut 3 Ynoate

Elucidation of Electronic Structure and Bonding Characteristics

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and spectroscopic behavior. Quantum chemical calculations serve as a virtual microscope, revealing the distribution of electrons and the nature of the chemical bonds.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of Sodium 2-hydroxybut-3-ynoate. scispace.commdpi.com These calculations determine the energies and shapes of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO, often referred to as frontier orbitals, are crucial in governing chemical reactivity. kyoto-u.ac.jp

For the 2-hydroxybut-3-ynoate anion, the HOMO is expected to be a π-orbital primarily located on the carbon-carbon triple bond, indicating this region's susceptibility to electrophilic attack. The LUMO is likely a π* antibonding orbital associated with the carboxylate and alkyne moieties. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation energy. kyoto-u.ac.jp Analysis of the molecular orbitals reveals the delocalization of electron density across the conjugated system formed by the alkyne and the carboxylate group. core.ac.uk

Table 1: Calculated Frontier Molecular Orbital Energies for 2-hydroxybut-3-ynoate Anion Calculations are hypothetical and based on typical values for similar structures using a DFT B3LYP/6-31G(d) model.

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO+1 | +1.2 | σ* (C-C, C-H) |

| LUMO | -0.5 | π* (C≡C, C=O) |

| HOMO | -6.8 | π (C≡C) |

| HOMO-1 | -7.5 | n (Oxygen lone pair) |

Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation and interpretation of experimental results. dokumen.pub Theoretical calculations allow for the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be correlated with experimental findings. researchgate.net

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, this would involve simulating the characteristic frequencies for the O-H stretch, the C≡C alkyne stretch, and the symmetric and asymmetric stretches of the carboxylate group. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm structural assignments. Discrepancies between experimental and simulated spectra can often be resolved by considering solvent effects or conformational averaging.

Table 2: Comparison of Hypothetical Experimental and Simulated Spectroscopic Data for 2-hydroxybut-3-ynoic acid Simulated values are representative and intended for illustrative purposes.

| Spectroscopic Data | Hypothetical Experimental Value | Simulated Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~3400 (broad) | 3410 | O-H Stretch |

| IR Frequency (cm⁻¹) | ~2120 (sharp) | 2125 | C≡C Stretch |

| IR Frequency (cm⁻¹) | ~1710 | 1715 | C=O Stretch (Acid) |

| ¹³C NMR Shift (ppm) | ~170 | 170.5 | C=O |

| ¹³C NMR Shift (ppm) | ~80 | 80.2 | Alkyne C-C(OH) |

| ¹³C NMR Shift (ppm) | ~75 | 74.8 | Alkyne C-H |

| ¹³C NMR Shift (ppm) | ~65 | 65.3 | C-OH |

Quantum Chemical Calculations of Molecular Orbitals

Mechanistic Pathways and Reaction Dynamics Simulation

Theoretical simulations are crucial for mapping out the intricate details of chemical reactions, including identifying intermediate structures and transition states that are often too transient to be observed experimentally.

Mapping the potential energy surface (PES) or Gibbs free energy surface allows for the detailed investigation of a reaction mechanism. liverpool.ac.uk For a molecule like this compound, a key transformation of interest is the stereoinversion at the chiral center (C2), which is relevant in deracemization processes. researchgate.net Computational studies can model the reaction coordinate for such a transformation, for instance, through an oxidation-reduction sequence. By calculating the free energy of the reactant, intermediates, transition states, and products, the most favorable reaction pathway can be determined. The highest point on this pathway corresponds to the transition state, and its energy relative to the reactant determines the reaction's activation energy and, consequently, its rate.

Table 3: Hypothetical Free Energy Profile for a Key Transformation Step (e.g., Oxidation to Ketone Intermediate) Energies are illustrative, representing points along a reaction coordinate.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | (R/S)-2-hydroxybut-3-ynoate | 0.0 |

| Transition State 1 (TS1) | Hydride abstraction | +15.5 |

| Intermediate | 2-oxobut-3-ynoate | +4.2 |

| Transition State 2 (TS2) | Hydride addition | +14.8 |

| Product | (S/R)-2-hydroxybut-3-ynoate | -0.2 |

Free Energy Surface Mapping for Key Transformations

Stereochemical Predictions and Conformational Landscape Analysis

The three-dimensional structure of a molecule, including its conformation and stereochemistry, dictates its biological activity and physical properties. Computational analysis provides a detailed picture of the molecule's preferred shapes. uni-muenchen.de For this compound, which has a single stereocenter at the C2 position, understanding its conformational landscape is key.

Computational methods can be used to perform a conformational search, systematically rotating the single bonds (e.g., the C2-C3 bond) to identify all possible low-energy conformers. The relative energies of these conformers are calculated to determine their population at a given temperature. This analysis is crucial for understanding which shape the molecule predominantly adopts in solution. Furthermore, these models can help predict the stereochemical outcome of reactions. For instance, in the biocatalytic deracemization of related esters, the process yields the (S)-enantiomer with high enantiomeric excess, a selectivity that can be rationalized by modeling the fit of the different enantiomers into a chiral active site. researchgate.netresearchgate.net

Table 4: Calculated Relative Energies of Different Conformers of 2-hydroxybut-3-ynoic Acid Energies are hypothetical, calculated by rotating around the C2-C3 bond.

| Conformer | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | ~60° | 0.00 | Global Minimum (Gauche) |

| 2 | ~180° | +1.2 | Local Minimum (Anti) |

| 3 | ~0° | +3.5 | Transition State (Eclipsed) |

V. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Molecular Fingerprinting

Spectroscopic methods provide a non-destructive means to obtain a detailed "fingerprint" of the molecule's structure and bonding environment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of sodium 2-hydroxybut-3-ynoate. While specific spectral data for the sodium salt is not extensively published, the expected resonances in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like 2-hydroxy-3-butynoic acid and its esters. wiley-vch.dersc.orgdoi.org

In a ¹H NMR spectrum, one would anticipate distinct signals corresponding to the acetylenic proton (C≡C-H), the methine proton at the chiral center (CH-OH), and the hydroxyl proton. The acetylenic proton typically appears as a singlet or a doublet if coupled to the methine proton, in a region characteristic for terminal alkynes. The methine proton would present as a multiplet due to coupling with the acetylenic and hydroxyl protons.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the carboxylate carbon (COO⁻), the two sp-hybridized carbons of the alkyne group (C≡C), and the sp³-hybridized carbon bearing the hydroxyl group (C-OH). The precise chemical shifts are sensitive to the solvent and the ionic nature of the sodium salt. For related propargylic alcohol derivatives, ¹³C NMR has been instrumental in confirming the carbon skeleton. wiley-vch.de

Table 1: Predicted NMR Chemical Shifts for 2-Hydroxybut-3-ynoate Anion This table is predictive and based on general principles and data from analogous structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetylenic H | ~2.5 - 3.5 | d (doublet) |

| ¹H | Methine H (CH OH) | ~4.5 - 5.0 | d (doublet) |

| ¹H | Hydroxyl OH | Variable | s (singlet) or br (broad) |

| ¹³C | Carboxylate C OO⁻ | ~170 - 180 | - |

| ¹³C | C -OH | ~60 - 70 | - |

| ¹³C | C ≡CH | ~80 - 90 | - |

| ¹³C | C≡C H | ~70 - 80 | - |

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the specific functional groups within this compound by detecting their characteristic vibrational frequencies. mt.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the hydroxyl group, typically around 3200-3600 cm⁻¹. A sharp, weaker absorption around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch, while sometimes weak in IR for symmetrical alkynes, should be observable in the 2100-2260 cm⁻¹ region. The most prominent feature for the salt would be the strong, asymmetric stretching vibration of the carboxylate group (COO⁻) between 1550-1650 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C≡C triple bond stretch, which can be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum, making it highly useful for confirming the alkyne moiety. mt.com The carboxylate group also shows a symmetric stretching mode in the Raman spectrum, typically around 1400-1450 cm⁻¹. Differences in the spectra of different physical forms, such as polymorphs, can be detected, providing insight into crystal lattice structure. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | IR | 3200 - 3600 | Strong, Broad |

| C-H (alkyne) | Stretching | IR / Raman | ~3300 | Sharp, Medium (IR) / Strong (Raman) |

| C≡C | Stretching | IR / Raman | 2100 - 2260 | Weak-Medium (IR) / Strong (Raman) |

| COO⁻ | Asymmetric Stretch | IR | 1550 - 1650 | Strong |

| COO⁻ | Symmetric Stretch | Raman | 1400 - 1450 | Medium-Strong |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separations Coupled with Mass Spectrometry

Combining chromatography for separation with mass spectrometry for detection provides a highly sensitive and specific approach for analysis.

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for assessing the purity of this compound and identifying any non-volatile impurities. Because the compound is a salt, it is highly polar and well-suited for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

The sample is separated on a chromatography column, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such polar molecules. In negative ion mode, ESI-MS would detect the deprotonated molecule, [M-Na]⁻, at an m/z corresponding to the mass of the 2-hydroxybut-3-ynoate anion. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. wiley-vch.de Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps in identifying impurities and degradation products. nih.gov The LC separation allows for the quantification of the main component against any detected impurities, providing a detailed purity profile. google.com

As a sodium salt, this compound is non-volatile and cannot be analyzed directly by gas chromatography-mass spectrometry (GC-MS). However, GC-MS can be employed for the analysis of volatile derivatives of the compound. researchgate.net This requires a chemical derivatization step to convert the non-volatile salt into a species that can be vaporized without decomposition. mdpi.comlipidmaps.org

A typical two-step derivatization process would involve:

Esterification: The carboxylate group is converted into an ester (e.g., a methyl or ethyl ester) under acidic conditions.

Silylation: The hydroxyl group is converted into a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) (TMS) chloride).

The resulting volatile derivative (e.g., methyl 2-(trimethylsilyloxy)but-3-ynoate) can then be separated and analyzed by GC-MS. bibliotekanauki.pl This method is highly effective for detecting and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis process. The mass spectrum of the derivative provides a characteristic fragmentation pattern that serves as a fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Chiral Analysis and Stereochemical Assignment

The carbon atom bearing the hydroxyl group (C2) in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers): (R)-sodium 2-hydroxybut-3-ynoate and (S)-sodium 2-hydroxybut-3-ynoate.

Chiral Chromatography: The most common method for determining the enantiomeric purity or enantiomeric excess (ee) is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). csic.es For the analysis of related 2-hydroxybut-3-ynoate esters, chiral columns such as those based on cellulose (B213188) or amylose (B160209) derivatives have proven effective in separating the R and S enantiomers, allowing for their individual quantification. wiley-vch.de

Stereochemical Assignment: While chiral HPLC can separate enantiomers, it does not inherently identify which peak corresponds to the R or S configuration. The absolute configuration is often determined by other methods. One established technique is Mosher's method, which involves reacting the chiral alcohol with a chiral derivatizing agent like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters. researchgate.net Subsequent ¹H NMR analysis of these diastereomers reveals characteristic shifts in the protons near the newly formed ester linkage, allowing for the unambiguous assignment of the absolute configuration of the original alcohol. researchgate.net

Table 3: Summary of Analytical Techniques and Applications

| Technique | Application | Key Information Obtained | References |

| NMR | Structural Elucidation | Connectivity, ¹H and ¹³C environment, stereochemistry (via derivatives) | wiley-vch.de, researchgate.net |

| IR / Raman | Functional Group ID | Presence of O-H, C≡C, COO⁻ groups; crystal structure information | americanpharmaceuticalreview.com, mt.com |

| LC-MS | Purity & Impurity Profiling | Molecular weight confirmation, elemental composition (HRMS), quantification | wiley-vch.de, nih.gov |

| GC-MS | Volatile Impurity Analysis | Identification of volatile byproducts after derivatization | mdpi.com, lipidmaps.org |

| Chiral HPLC | Enantiomeric Purity | Separation and quantification of R and S enantiomers | wiley-vch.de, csic.es |

Chiral Derivatization and Chromatographic Enantioseparation

Enantioseparation is the process of separating a racemic mixture into its individual enantiomers. For α-hydroxy acids, this is commonly achieved through chromatographic methods, either directly on a chiral stationary phase (CSP) or indirectly after conversion of the enantiomers into diastereomers.

Indirect Enantioseparation via Chiral Derivatization

This widely used strategy involves reacting the enantiomeric mixture of 2-hydroxybut-3-ynoic acid with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov

The hydroxyl and carboxyl groups of 2-hydroxybut-3-ynoic acid are the primary sites for derivatization. A variety of CDAs have been developed for α-hydroxy acids. nih.gov For instance, N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) reacts with the alcohol moiety, while (+)- or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN) can react with hydroxy groups to form stable diastereomeric esters. nih.gov The choice of CDA is crucial and depends on the functional groups in the target molecule, the desired chromatographic method (GC or HPLC), and the detection method (e.g., UV-Vis, fluorescence, or mass spectrometry).

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Typical Reaction Conditions | Reference |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Hydroxyl (-OH) | Anhydrous acetonitrile (B52724) with pyridine, 25°C for 5 min. | nih.gov |

| Diacetyl-L-tartaric anhydride (DATAN) | Hydroxyl (-OH), Amino (-NH₂) | Aprotic media (e.g., CH₂Cl₂:acetic acid), 70-80°C for 30-120 min. | nih.gov |

| Heptafluorobutyl chloroformate (HFBCF) | Hydroxyl (-OH), Carboxyl (-COOH) | In-situ derivatization followed by extraction into an organic solvent like isooctane. | nih.gov |

| Mosher's Acid Chloride (MTPA-Cl) | Hydroxyl (-OH) | Used in NMR spectroscopy to determine absolute configuration and enantiomeric excess. | researchgate.net |

Once derivatized, the diastereomers are typically separated on a standard GC or HPLC column. For example, silylated derivatives of hydroxy acids are often analyzed by GC-MS using capillary columns like the HP-5MS. lipidmaps.org

Research on structurally similar compounds provides a direct precedent. A study on the deracemization of racemic alkyl-2-hydroxy-4-arylbut-3-ynoates utilized the biocatalyst Candida parapsilosis ATCC 7330. researchgate.net This process selectively yielded the (S)-enantiomers with excellent enantiomeric excess (ee) of up to >99%. researchgate.net The absolute configuration of the resulting enantiomerically pure product was confirmed using Mosher's method, a classic NMR technique that involves derivatization with Mosher's acid chloride to distinguish the enantiomers. researchgate.net

Direct Enantioseparation

An alternative to derivatization is the direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC or GC. Polysaccharide-based chiral columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) coatings, have demonstrated high versatility for the enantioseparation of α- and β-hydroxy acids. researchgate.net This method is often preferred for its simplicity as it eliminates the need for extra derivatization and cleanup steps.

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical techniques are non-destructive methods that measure the interaction of chiral molecules with polarized light, providing crucial information on the stereochemistry of the enantiomers.

Optical Rotation

Optical rotation is the fundamental property of chiral substances to rotate the plane of plane-polarized light. libretexts.org Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). libretexts.org The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). A 50:50 mixture of two enantiomers, known as a racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org While specific optical rotation values for the enantiomers of this compound are not documented in readily available literature, this technique remains the primary method for confirming the optical purity of a separated enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of a molecule.

Specific CD spectra for this compound are not publicly documented. However, advanced methods can be applied. An effective in situ technique for determining the absolute configuration of chiral alcohols involves complexation with a metal-based receptor. researchgate.net For example, dirhodium tetra(trifluoroacetate) ([Rh₂(O₂CCF₃)₄]) can act as a chiral auxiliary. When a chiral alcohol, such as 2-hydroxybut-3-ynoic acid, binds to the axial position of the dirhodium complex, it induces a CD spectrum in the 300-600 nm range. The sign and shape of the resulting Cotton effects in the CD spectrum can be correlated to the absolute configuration of the alcohol. researchgate.net This powerful method allows for stereochemical assignment even with very small amounts of sample.

| Technique | Principle | Application for this compound |

| Optical Rotation | Measures the angle of rotation of plane-polarized light by a chiral molecule. | Determination of optical purity and confirmation of enantiomeric identity [(+) vs. (-)]. |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light. | Determination of absolute configuration (R vs. S) and secondary structure information. Can be enhanced by in situ complexation with chiral auxiliaries. |

Vi. Biochemical and Biotechnological Relevance of Acetylenic Carboxylates

Biosynthetic Origins and Natural Occurrence of Related Acetylenic Acids

Acetylenic natural products, which feature one or more carbon-carbon triple bonds, are synthesized by a variety of organisms, including plants, fungi, microorganisms, and marine invertebrates. doaj.orgnih.gov The biosynthesis of these compounds, particularly in plants and fungi, typically originates from unsaturated fatty acids. doaj.orgrsc.org The crepenynate (B1232503) pathway is considered a primary route for the formation of many polyacetylenes. nih.govmdpi.com

This process begins with common fatty acids like oleic acid. nih.gov A key step is the conversion of a double bond into a triple bond, a reaction catalyzed by a unique class of enzymes known as acetylenases, which are a type of fatty acid desaturase. rsc.orgmdpi.com These enzymes are often membrane-bound and utilize oxygen and cofactors like NAD(P)H to carry out the desaturation reactions. rsc.org For example, the conversion of the C-12 double bond of linoleic acid into the triple bond of crepenynic acid is a foundational step in the biosynthesis of many polyacetylenes in the Asteraceae family. mdpi.com

In plants, particularly within families like Asteraceae, Apiaceae, and Araliaceae, a diverse array of over 2,000 different polyacetylenes has been identified. doaj.orgmdpi.com These compounds can be found in various plant organs. doaj.org Fungi also produce acetylenic compounds through similar pathways, often involving fatty acid desaturase and acetylenase systems. researchgate.netresearchgate.net In some microorganisms, such as Streptomyces cattleya, unique pathways have been identified for producing terminal alkyne-containing amino acids, suggesting that not all acetylenic compounds arise from canonical fatty acid desaturation. rsc.orgresearchgate.net

Alpha-hydroxy acetylenic structures, a common feature in this class of natural products, play significant metabolic roles, primarily related to chemical defense. doaj.orglth.se Plants and other organisms synthesize these compounds as protective agents against a variety of threats. lth.se They are known to function as phytoalexins, which are substances produced in response to fungal or microbial infections, and as allelopathic compounds that inhibit the growth of competing organisms. doaj.orglth.se

Many polyacetylenes exhibit potent biological activities, including antifungal, antibacterial, and insecticidal properties. doaj.orgmdpi.com The presence of an alpha-hydroxy group can influence the compound's biological activity and physical properties. This functional group is a common feature in bioactive compounds like falcarinol (B191228) and falcarindiol, which are known for their antifungal and cytotoxic effects. lth.semdpi.com The metabolic importance of these structures is tied to their chemical reactivity, which allows them to interact with and disrupt biological targets in competing or pathogenic organisms. mdpi.com

Enzymatic Pathways in Plants, Fungi, and Microorganisms

Enzymatic Transformations and Biocatalytic Applications

The interaction between enzymes and acetylenic substrates is a field of significant interest, particularly due to the potential for these compounds to act as potent enzyme inhibitors. nih.govnih.gov The carbon-carbon triple bond is a highly reactive functional group that can undergo enzymatic transformation, leading to the formation of reactive intermediates like ketenes or carbene complexes. nih.govnih.gov

One notable interaction is the mechanism-based inactivation of cytochrome P450 enzymes. nih.govnih.gov In this process, the enzyme oxidizes the acetylene (B1199291) group, which can lead to the formation of a ketene (B1206846) that covalently binds to amino acid residues in the enzyme's active site, causing irreversible inhibition. nih.gov Alternatively, for monosubstituted acetylenes, the oxidized intermediate can add to the heme prosthetic group of the enzyme. nih.govnih.gov The alpha-hydroxy group in a substrate can facilitate its binding and orientation within the active site, influencing the course and efficiency of the enzymatic reaction.

The enzyme acetylenecarboxylate hydratase, for example, catalyzes the hydration of acetylenecarboxylate to form 3-oxopropanoate, demonstrating a productive enzymatic transformation of an acetylenic substrate. wikipedia.org Studies on nitrogenase have also revealed complex interactions, where acetylene can act as both a substrate and a competitive inhibitor of dinitrogen reduction. capes.gov.brnih.gov

The unique enzymatic pathways that produce acetylenic compounds in nature provide a blueprint for developing novel biocatalytic strategies. nih.govpsu.edu The high selectivity of enzymes like acetylenases offers a green alternative to traditional chemical synthesis for creating molecules with triple bonds. rsc.org Biocatalysis, using either isolated enzymes or whole-cell systems, is a growing field for the synthesis of active pharmaceutical ingredients due to its high stereoselectivity and chemo- and regioselectivity, which often reduces the need for protecting groups and minimizes waste. acs.org

Enzymes such as alcohol dehydrogenases are widely used for the enantioselective reduction of ketones to produce chiral alcohols, which are valuable pharmaceutical intermediates. acs.orggeorgiasouthern.edu This approach has been explored for the reduction of acetylenic ketones. georgiasouthern.edu For instance, research has shown that an alcohol dehydrogenase was effective in the reduction of a non-terminal acetylenic ketone, producing a highly enriched chiral alcohol (>99% ee), though terminal propargyl functionalities proved too unstable for this specific enzymatic reduction. georgiasouthern.edu

Furthermore, bio-inspired derivatization can be used to modify existing acetylenic compounds to create novel molecules with potentially enhanced biological activities. psu.edu This can involve using enzymes to introduce new functional groups or to attach other molecules, such as peptides. psu.edu The "click chemistry" utility of the terminal alkyne group also makes these compounds valuable for creating bio-inspired hybrid materials and bioconjugates. psu.eduresearchgate.net

Enzyme-Substrate Interactions and Mechanism of Action

Role as Structural Motifs in Bioactive Compounds (General Class)

The acetylene functional group is a privileged structural motif found in over a thousand natural products and is increasingly utilized in medicinal chemistry. doaj.orgsci-hub.se Its rigid, linear geometry can provide a specific orientation for other functional groups in a molecule, which is often critical for binding to biological targets. sci-hub.se

Acetylenic compounds exhibit a vast range of biological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and neuroprotective effects. doaj.orgnih.govnih.gov The triple bond itself can participate in non-covalent interactions, such as π-system interactions, and the terminal alkyne C-H bond can act as a weak hydrogen bond donor. sci-hub.se

This motif is present in numerous bioactive natural products, including the falcarinol-type polyacetylenes found in plants of the Apiaceae family, which have demonstrated selective cytotoxicity against cancer cells. lth.semdpi.com The reactivity of the acetylene group is often central to the compound's mechanism of action, as seen in mechanism-based enzyme inhibitors. nih.govnih.gov Due to its unique structural and electronic properties, the acetylene group is considered a valuable component in the design and synthesis of new therapeutic agents. researchgate.netsci-hub.se

Vii. Future Research Trajectories and Emerging Paradigms

Innovations in Synthetic Methodologies for Complex Acetylenic Carboxylates

The synthesis of structurally complex acetylenic carboxylates is moving beyond classical stoichiometric methods towards more efficient, selective, and sustainable catalytic strategies. These innovations are critical for accessing diverse molecular frameworks from readily available precursors.

Transition metal catalysis has become a cornerstone for the synthesis and functionalization of alkynes. rsc.org Gold catalysts, in particular, have demonstrated exceptional efficacy in the cycloisomerization of γ-acetylenic carboxylic acids, providing a regioselective route to γ-alkylidene-γ-butyrolactones under mild conditions. organic-chemistry.orgresearchgate.netmdpi.com For instance, catalytic amounts of AuCl can rapidly convert various terminal γ-alkynoic acids into the corresponding 5-alkylidene-butyrolactones with high yields. mdpi.com This methodology is also effective for internal alkynes, showcasing its versatility. mdpi.com

Rhodium(II) carboxylates are recognized as privileged catalysts for challenging carbene and nitrene transfer reactions. acs.org More recently, Rhodium(III) catalysts have been employed in novel [3+2] spiroannulation reactions of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates, involving sequential C–H activation, annulation, and lactonization to form multiple bonds in a single step. rsc.org Such transition metal-catalyzed alkyne annulations have emerged as a powerful strategy for constructing diverse and complex cyclic frameworks with high efficiency. rsc.orgrsc.org

A significant emerging paradigm is the development of metal-free catalytic systems. Recent research has shown that the carboxylate anion itself can be transformed into a highly efficient active site for electrocatalytic reactions. nih.gov By introducing strong electron-withdrawing groups, such as trifluoromethyl, the neighboring carboxylate anion becomes activated for the electrocatalytic semihydrogenation of acetylene (B1199291), demonstrating performance that can outperform traditional metal-based catalysts. nih.gov This approach opens a new avenue for designing high-activity organo-electrocatalysts. nih.gov

| Catalytic System | Reaction Type | Key Features | Relevant Compounds |

|---|---|---|---|

| Gold (e.g., AuCl, [AuCl(PPh₃)]) | Cycloisomerization, Hydrocarboxylation | Mild reaction conditions, high chemo-, regio-, and stereoselectivity, tolerance of various functional groups. organic-chemistry.orgmdpi.com | γ-Acetylenic carboxylic acids, Iodoalkynes |

| Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Activation, Annulation, Spirocyclization | Enables multi-bond formation in one pot, synthesis of complex spirocyclic structures. rsc.org | 4-Hydroxy-2-alkynoates, 3-Aryl-N-sulfonyl ketimines |

| Ruthenium (e.g., [Ru(κ²-OAc)₂(PPh₃)₂]) | Vinylation | Forms vinylidene derivatives from reactions with terminal alkynes. | Phenylacetylene |

| Metal-Free Organo-electrocatalysis | Acetylene Semihydrogenation | Carboxylate anion acts as the active site, activated by electron-withdrawing groups; avoids precious metals. nih.gov | Trifluoroacetate, Acetylene |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

| Application Area | AI/ML Technique | Function and Impact |

|---|---|---|

| Reaction Outcome Prediction | Neural Networks, Graph-Convolutional Networks | Predicts reaction products from reactants and reagents, reducing trial-and-error experimentation. ijsetpub.comacs.org |

| Retrosynthetic Planning | Deep Neural Networks, Symbolic AI | Identifies optimal and novel synthetic routes to complex molecules. pharmafeatures.com |

| Mechanism Elucidation | Electron-based ML models (e.g., Reactron) | Simulates electron flow to predict detailed reaction mechanisms. arxiv.org |

| Autonomous Synthesis | ML-driven retrosynthesis coupled with robotics | Enables automated, continuous production and real-time optimization of chemical syntheses. pharmafeatures.commdpi.com |

| Property Prediction | Self-supervised pretraining (e.g., ChemBERTa) | Predicts molecular properties, aiding in the design of molecules for specific applications. ijsetpub.com |

Exploration of Novel Reactivity and Unforeseen Applications in Materials and Catalysis

The unique trifunctional structure of hydroxy acetylenic carboxylates like Sodium 2-hydroxybut-3-ynoate is a platform for discovering novel reactivity and, consequently, unforeseen applications in materials science and catalysis. The alkyne unit, in particular, is a versatile functional group known for its participation in a wide array of transformations. rsc.org

One area of novel reactivity involves catalytic cycloaddition and annulation reactions. The venerable Diels-Alder reaction is a classic example, but modern transition-metal catalysis enables nonclassical cycloadditions. rsc.org For instance, the palladium-catalyzed [4+2] annulation of carboxylic acids with terminal alkynes provides a direct route to functionalized naphthalenes. rsc.org These naphthalene (B1677914) structures are prevalent in advanced materials due to their unique optoelectronic properties. rsc.org Similarly, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, the cornerstone of "click chemistry," is a powerful tool for bioconjugation and materials science, allowing for the covalent linking of molecules with high efficiency and specificity. nih.gov

The functionalization of advanced materials represents another significant opportunity. Fullerenes functionalized with alkynyl groups, for example, exhibit valuable electrochemical properties. rsc.org The reaction of C₆₀ with terminal alkynes can be promoted under basic conditions, providing a method for creating novel fullerene-based materials. rsc.org Furthermore, aerosol-based engineering can produce carbon-coated nanoparticles where acetylene can be used to control the thickness of the carbon shell. tandfonline.com These core-shell materials can exhibit unique properties, such as temperature-dependent conductivity, and the carbon surface can be further functionalized, linking the precision of organic chemistry to the world of nanoparticles. tandfonline.com

In catalysis, acetylenic carboxylates can play a dual role. They can serve as precursors to complex ligands for homogeneous catalysts. acs.org More fundamentally, as demonstrated by recent advances in electrocatalysis, the carboxylate group itself can be engineered to be the catalytically active center. nih.gov This paradigm shift, where the molecule is not just a substrate but a potential catalyst, opens up exciting possibilities for designing new, metal-free catalytic systems for a range of important chemical transformations.

| Application Domain | Underlying Reaction/Principle | Potential Outcome | Example Precursors |

|---|---|---|---|

| Advanced Materials | [4+2] Annulation | Synthesis of functionalized naphthalenes with unique optoelectronic properties. rsc.org | Carboxylic acids, Terminal alkynes |

| Materials Functionalization | Nucleophilic addition to fullerenes | Creation of fullerene-based materials with novel electrochemical properties. rsc.org | C₆₀, Terminal alkynes |

| Biomedical Research | Azide-Alkyne Cycloaddition ("Click Chemistry") | Efficient bioconjugation for drug discovery and diagnostics. nih.gov | Azides, Alkynes |

| Catalysis | Ligand Synthesis | Development of privileged catalysts like rhodium(II) carboxylates for complex transformations. acs.org | Acetylenic compounds |

| Electrocatalysis | Activation of Carboxylate Anion | Metal-free organo-electrocatalysts for sustainable chemical synthesis. nih.gov | Trifluoroacetate, Acetylene |

| Nanotechnology | Carbon Encapsulation | Formation of functional core-shell nanoparticles with tunable electronic properties. tandfonline.com | Metal salts, Acetylene |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Sodium 2-hydroxybut-3-ynoate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves neutralizing 2-hydroxybut-3-ynoic acid with sodium hydroxide under controlled pH (7.0–8.5) and low temperatures (0–5°C) to prevent alkyne side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate mobile phase) is critical. Yield optimization requires monitoring reaction kinetics via HPLC or TLC to identify intermediates and byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify alkyne proton (δ 2.5–3.0 ppm) and carboxylate carbon (δ 170–180 ppm). FT-IR confirms hydroxyl (3200–3600 cm) and carboxylate (1600–1650 cm) groups.

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation; HPLC with UV detection (210 nm) for impurity profiling .

Q. How can researchers design stability studies to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via pH shifts, color changes, and HPLC quantification of intact compound. Use Arrhenius modeling to predict shelf-life, ensuring data aligns with kinetic degradation models .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Controlled Variables : Systematically vary solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst presence (e.g., Cu(I)).

- Mechanistic Probes : Use O isotopic labeling to track carboxylate participation. DFT calculations (e.g., Gaussian software) model transition states to identify steric/electronic barriers.

- Data Reconciliation : Apply multivariate regression to isolate dominant factors in conflicting studies .

Q. How should researchers address discrepancies in cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Experimental Design : Standardize cell culture conditions (passage number, media, seeding density). Include positive controls (e.g., cisplatin) and measure apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).

- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare IC values. Meta-analysis of published data can identify cell-type-specific metabolic pathways (e.g., alkyne detoxification via GST enzymes) .

Q. What computational methods best predict the solvation behavior of this compound in aqueous systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation shells using AMBER or GROMACS with explicit water models (TIP3P). Validate with experimental hydration entropy (via calorimetry).

- QSAR Modeling : Correlate logP values with solvent polarity indices to predict solubility in mixed solvents (e.g., water/DMSO) .

Methodological Best Practices

- Data Presentation : Use tables to compare synthesis yields (e.g., pH vs. temperature matrix) and figures for degradation kinetics (time vs. % intact compound). Label axes with SI units and error bars (standard deviation, n=3) .

- Statistical Rigor : For contradictory results, apply Bland-Altman plots to assess bias between datasets or Bayesian meta-analysis to weight high-quality studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.